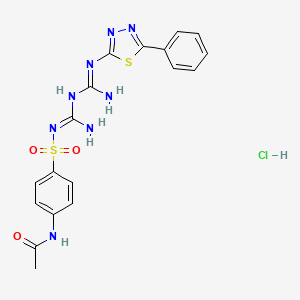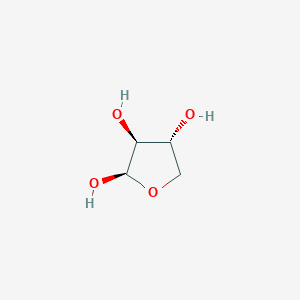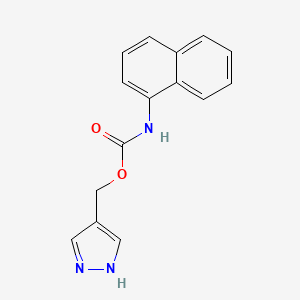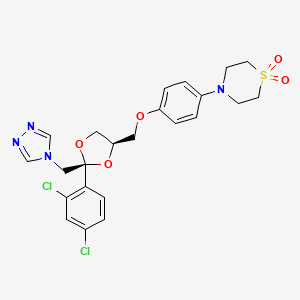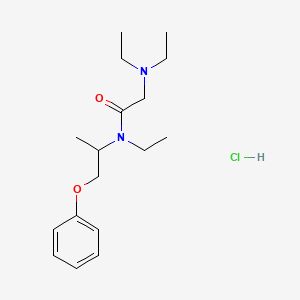
Indisan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indisan is a synthetic compound widely used in various industries, including fragrance and flavor production. It is known for its unique aromatic properties and is often used as a substitute for natural sandalwood oil. This compound is chemically classified as an isobornyl cyclohexanol derivative, which contributes to its distinctive scent profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indisan typically involves the cyclization of isobornyl acetate followed by hydrogenation. The process begins with the esterification of camphene to form isobornyl acetate. This intermediate is then subjected to cyclization under acidic conditions to yield isobornyl cyclohexene. Finally, hydrogenation of isobornyl cyclohexene in the presence of a palladium catalyst produces this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Indisan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isobornyl cyclohexanone.
Reduction: Reduction of this compound can yield isobornyl cyclohexanol.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Isobornyl cyclohexanone
Reduction: Isobornyl cyclohexanol
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Indisan has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of cyclohexanol derivatives and their reactivity.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.
Industry: Widely used in the fragrance and flavor industry as a substitute for natural sandalwood oil.
Mecanismo De Acción
The mechanism of action of Indisan primarily involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular structure of this compound allows it to bind effectively to these receptors, producing a characteristic sandalwood-like aroma. Additionally, its potential antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Indisan is often compared to other isobornyl cyclohexanol derivatives, such as Sandela and Mysorol. These compounds share similar aromatic properties but differ in their chemical structures and synthesis methods. This compound is unique in its specific scent profile and its widespread use as a sandalwood oil substitute.
List of Similar Compounds
- Sandela
- Mysorol
- Isobornyl cyclohexanol
- Santal A
- Santalex T
This compound stands out due to its high purity and consistent quality, making it a preferred choice in the fragrance and flavor industry.
Propiedades
Número CAS |
80748-58-9 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-12-13-7-10-15(11-13,14(12,2)3)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
Clave InChI |
JMLPIRYUSKIOGR-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2)(C1(C)C)C3(CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)



